molecular formula C7H3BrF3NO B1523647 1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone CAS No. 886364-47-2

1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone

Cat. No. B1523647
CAS RN: 886364-47-2
M. Wt: 254 g/mol
InChI Key: ZZWPCTJVPNGEHU-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H4BrF3NO. It is a colorless liquid that is soluble in organic solvents. 1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is used as a building block for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. In addition, 1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone has been used in the synthesis of a range of biologically active molecules, such as antibiotics, anti-inflammatory agents, and antifungal agents.

Scientific Research Applications

Synthesis of Complex Molecules

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone has been used as a precursor in the synthesis of complex molecules. For example, it has been involved in the creation of Schiff base compounds through condensation reactions, which have applications in materials science and coordination chemistry (Wang et al., 2008).

NMR Probe Development

This compound has also found use in the development of NMR probes. Specifically, derivatives of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone have been utilized in protein NMR studies as sulfhydryl-specific reagents, aiding in the elucidation of protein structures and functions (W. Brown & K. Seamon, 1978).

Ligand Synthesis for Metal Complexes

Research has shown that sterically demanding iminopyridine ligands can be synthesized from 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone. These ligands are crucial for developing metal complexes with applications in catalysis and materials science (T. Irrgang et al., 2007).

Fluorine Chemistry

The compound has been instrumental in exploring fluorine chemistry, particularly in studying unusual Grignard reactions with ketones. This research provides insights into the reactivity of fluorinated compounds and their potential applications in medicinal chemistry and materials science (T. Takagi et al., 1992).

Photodissociation Dynamics

Studies on photodissociation dynamics of related bromo-trifluoro compounds have been conducted to understand the dissociation processes and their implications for environmental chemistry and atmospheric studies (Yogesh N. Indulkar et al., 2011).

properties

IUPAC Name

1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWPCTJVPNGEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695103
Record name 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone

CAS RN

886364-47-2
Record name 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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